4-((2,4-Dimethylphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid

MAO-A inhibition Neurodegeneration Depression

Researchers requiring a validated, highly selective MAO-A inhibitor for neurodegenerative or neuropsychiatric SAR campaigns often face unreliable potency data from generic analogs. This compound solves that with a confirmed MAO-A IC₅₀ of 73 nM and ~4,660-fold selectivity over MAO-B (IC₅₀ ~340,000 nM). - Quantitative Benchmark: Enables head-to-head potency comparison when modifying anilide or pyridylalkyl substituents. - Favorable CNS Profile: cLogP ~1 supports use as a physicochemical benchmark for permeability optimization. - Reliable Supply: Available for non-human research use with batch-to-batch consistency for selectivity profiling panels.

Molecular Formula C18H21N3O3
Molecular Weight 327.4 g/mol
Cat. No. B12132956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,4-Dimethylphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
Molecular FormulaC18H21N3O3
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2)C
InChIInChI=1S/C18H21N3O3/c1-12-5-6-15(13(2)8-12)21-17(22)9-16(18(23)24)20-11-14-4-3-7-19-10-14/h3-8,10,16,20H,9,11H2,1-2H3,(H,21,22)(H,23,24)
InChIKeyHODAWRQGWIKLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2,4-Dimethylphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic Acid: Structural Identity & Pharmacological Class


4-((2,4-Dimethylphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid (C₁₈H₂₁N₃O₃, MW ~327.4 g/mol) is a synthetic α-amino acid derivative bearing a 2,4-dimethylanilide moiety at the 4-oxo position and a pyridin-3-ylmethyl substituent on the α-amino group [1]. It is catalogued in authoritative bioactivity databases as a small-molecule inhibitor of monoamine oxidase (MAO), specifically MAO-A, and belongs to the broader chemical class of aminodicarboxylic acid derivatives explored as soluble guanylate cyclase (sGC) stimulators [2]. The compound is available from specialty chemical suppliers for non-human research use only.

Why Generics Fail: 4-((2,4-Dimethylphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic Acid


Within the aminodicarboxylic acid series, subtle modifications to the anilide aryl substitution pattern profoundly alter both potency and isozyme selectivity profiles. The 2,4-dimethylphenyl motif on the target compound confers an MAO-A IC₅₀ of 73 nM with approximately 4,660-fold selectivity over MAO-B (IC₅₀ ~340,000 nM) in bovine brain mitochondrial assays [1]. In contrast, closely related analogs with alternative aryl substitutions (e.g., 2-chlorophenyl, 2-fluorophenyl, or unsubstituted phenyl) lack publicly available quantitative data in the same assay system, making it impossible to assume equivalent potency or selectivity. Furthermore, the pyridin-3-ylmethyl group on the α-amino position introduces a hydrogen-bond-capable heterocycle absent in simpler succinamic acid derivatives, potentially influencing both target engagement and physicochemical properties such as cLogP (reported as ~1) . Generic substitution without head-to-head validation therefore carries a high risk of unknowingly compromising either potency or selectivity.

Quantitative Differentiation Evidence: 4-((2,4-Dimethylphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic Acid


MAO-A Inhibitory Potency vs. Clorgyline

The target compound inhibits bovine brain mitochondrial MAO-A with an IC₅₀ of 73 nM [1]. In a comparable assay system (bovine brain mitochondria, serotonin substrate), the reference irreversible MAO-A inhibitor clorgyline exhibits an IC₅₀ of approximately 19.5 nM [2]. This places the target compound approximately 3.7-fold less potent than clorgyline but within the same nanomolar potency range. Importantly, the target compound represents a structurally distinct chemotype (α-amino acid scaffold) compared to the propargylamine-based clorgyline, offering a different IP landscape and potentially distinct off-target profiles.

MAO-A inhibition Neurodegeneration Depression

MAO-A vs. MAO-B Selectivity

The target compound exhibits a pronounced selectivity for MAO-A over MAO-B. In bovine brain mitochondrial assays, the MAO-B IC₅₀ is approximately 340,000 nM, yielding a selectivity index (MAO-B IC₅₀ / MAO-A IC₅₀) of approximately 4,660-fold [1]. By comparison, the irreversible inhibitor clorgyline shows a MAO-B IC₅₀ of ~45,300 nM and a selectivity index of ~2,323-fold [2]. The reversible inhibitor moclobemide, tested against human recombinant MAO-A, has an IC₅₀ of approximately 6,100 nM with variable selectivity depending on assay conditions [3]. The target compound's selectivity index is notably higher than that of clorgyline and lies within a range that may reduce MAO-B-mediated off-target effects.

MAO-B selectivity Isozyme selectivity Neuropharmacology

cLogP Comparison with Structural Analogs

The target compound has a reported cLogP of approximately 1 , indicating moderate hydrophilicity. In contrast, the structurally related 4-((4-chlorophenyl)amino)-4-oxo-3-((pyridin-3-ylmethyl)amino)butanoic acid (CAS 945492-10-4) has a vendor-reported LogP of -0.72 . For comparison, the antipsychotic/MAO-inhibitory compound Foropafant (N,N-dimethyl-N'-(pyridin-3-ylmethyl)-N'-[4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl]ethane-1,2-diamine) carries a substantially larger and more lipophilic substituent . The 2,4-dimethyl substitution pattern on the target compound's anilide ring provides a balanced lipophilicity that may favor aqueous solubility while retaining sufficient membrane permeability, compared to more lipophilic tri-isopropylphenyl or halogenated analogs.

Lipophilicity cLogP Drug-likeness

Research & Procurement Scenarios: 4-((2,4-Dimethylphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic Acid


MAO-A Inhibitor Screening and SAR Studies

The target compound serves as a validated MAO-A inhibitor hit (IC₅₀ 73 nM) for structure-activity relationship (SAR) campaigns focused on neurodegenerative and neuropsychiatric disorders [1]. Its selectivity index of ~4,660 over MAO-B provides a benchmark for optimizing isozyme selectivity within the α-amino acid scaffold series. Researchers can use this compound as a reference point when evaluating novel analogs with modified anilide or pyridylalkyl substituents, enabling quantitative comparison of potency shifts driven by specific structural modifications.

Off-Target Amine Oxidase Selectivity Profiling

Given its high MAO-A selectivity, the compound is suitable for panels assessing cross-reactivity with MAO-B (IC₅₀ ~340,000 nM) [1] and potentially other flavin-containing amine oxidases such as SSAO/VAP-1 or DAO. Procurement for selectivity profiling enables differentiation from less selective chemotypes and supports the development of tool compounds with minimized off-target amine oxidase activity.

Physicochemical Benchmarking for CNS Drug Discovery

With a cLogP of ~1 , the compound occupies a favorable lipophilicity window for CNS drug candidates. It can serve as a physicochemical benchmark when evaluating how structural modifications to the anilide ring (e.g., halogenation, methoxylation, or further methylation) shift lipophilicity and impact parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability readouts. This enables rational, data-driven optimization of absorption and brain penetration properties within the series.

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